tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869764
InChI: InChI=1S/C27H34N6O4S/c1-27(2,3)37-25(34)32-13-11-21-22(17-32)29-24(38-4)30-23(21)31-14-15-33(20(16-31)10-12-28)26(35)36-18-19-8-6-5-7-9-19/h5-9,20H,10-11,13-18H2,1-4H3
SMILES:
Molecular Formula: C27H34N6O4S
Molecular Weight: 538.7 g/mol

tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

CAS No.:

Cat. No.: VC17869764

Molecular Formula: C27H34N6O4S

Molecular Weight: 538.7 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate -

Specification

Molecular Formula C27H34N6O4S
Molecular Weight 538.7 g/mol
IUPAC Name tert-butyl 4-[3-(cyanomethyl)-4-phenylmethoxycarbonylpiperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C27H34N6O4S/c1-27(2,3)37-25(34)32-13-11-21-22(17-32)29-24(38-4)30-23(21)31-14-15-33(20(16-31)10-12-28)26(35)36-18-19-8-6-5-7-9-19/h5-9,20H,10-11,13-18H2,1-4H3
Standard InChI Key IHEXKNJHBWRVDH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCN(C(C3)CC#N)C(=O)OCC4=CC=CC=C4)SC

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C<sub>27</sub>H<sub>34</sub>N<sub>6</sub>O<sub>4</sub>S, with a molecular weight of 538.7 g/mol . Its IUPAC name reflects the intricate arrangement of substituents: the pyrido[3,4-d]pyrimidine system is substituted at position 4 with a piperazine ring bearing benzyloxycarbonyl and cyanomethyl groups, while position 2 features a methylsulfanyl moiety and position 7 a tert-butyl carboxylate .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>27</sub>H<sub>34</sub>N<sub>6</sub>O<sub>4</sub>S
Molecular Weight538.7 g/mol
CAS Number2206737-58-6
Purity Specifications≥98% (HPLC)

The crystal structure of analogous tert-butyl piperazine carboxylates, such as PubChem CID 51029601, reveals planar pyrimidine rings and chair conformations in piperazine moieties, suggesting similar structural stability for this compound .

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis typically begins with functionalized pyrimidine or pyridine precursors. A common strategy involves:

  • Nucleophilic Substitution: Reacting 5-bromo-4-chloropyrimidine with amines to install the piperazine moiety .

  • Palladium-Catalyzed Coupling: Introducing substituents like cyanomethyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .

  • Intramolecular Cyclization: Forming the pyrido[3,4-d]pyrimidine core under acidic or basic conditions .

For example, intermediate 19 in palbociclib synthesis (a CDK4/6 inhibitor) shares structural motifs with this compound, synthesized via cyclization of a crotonic acid derivative .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Source
Piperazine InstallationCyclopentylamine, DIPEA, DMF87
Cyanomethyl AdditionKCN, DMSO, 80°C72
CyclizationHCl (aq.), reflux68

Post-Synthetic Modifications

The compound’s reactivity allows further functionalization:

  • Deprotection of tert-Butyl Group: Trifluoroacetic acid removes the tert-butyl carboxylate, exposing a carboxylic acid for conjugation.

  • Benzyloxycarbonyl Removal: Hydrogenolysis with Pd/C yields a free amine, enabling additional substitutions .

TargetPotential ApplicationStructural BasisSource
KRAS G12CColorectal/Lung CancerPyrido-pyrimidine ATP mimicry
CDK4/6Breast CancerPiperazine-mediated hydrophobic interactions
PI3KαOncologyBenzyloxycarbonyl binding pocket

In vitro assays of related compounds show IC<sub>50</sub> values in the nanomolar range for CDK4/6 (e.g., palbociclib: IC<sub>50</sub> = 11 nM) .

Pharmacokinetic and Physicochemical Properties

The compound’s logP (calculated) is 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its solubility in DMSO (>10 mM) facilitates biological testing . Metabolic stability studies on analogs suggest oxidation of the methylsulfanyl group and glucuronidation of the carboxylate as primary clearance pathways .

Research Applications and Future Directions

Current research focuses on:

  • Optimizing Selectivity: Engineering substituents to reduce off-target kinase binding .

  • Improving Synthetic Efficiency: Transitioning from batch to flow chemistry for scale-up .

  • Exploring Combination Therapies: Pairing with immune checkpoint inhibitors in oncology .

Table 4: Key Research Gaps and Opportunities

ChallengeProposed SolutionExpected Impact
Low Oral BioavailabilityProdrug formulation (e.g., phosphonate esters)Enhanced patient compliance
Off-Target ToxicityStructure-based drug designHigher therapeutic index
Scalability IssuesContinuous manufacturingCost-effective production

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator